2-(3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3,6-dicyclopropyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)9-5-10(7-1-2-7)19-14-12(9)13(8-3-4-8)20-21(14)6-11(22)23/h5,7-8H,1-4,6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCQVXHNERZCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201138511 | |
| Record name | 3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937606-02-5 | |
| Record name | 3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a novel compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its structural characteristics, synthesis methods, and biological activities based on recent studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 327.30 g/mol. The structural features include:
- Pyrazolo[3,4-b]pyridine core : This scaffold is known for diverse biological activities.
- Dicyclopropyl and trifluoromethyl substituents : These groups may enhance the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements in synthetic methodologies have improved yields and purity levels of pyrazolo[3,4-b]pyridines.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Several studies have indicated that compounds containing the pyrazolo[3,4-b]pyridine core exhibit significant anticancer properties. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds similar to this compound have shown potent inhibitory effects against CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively .
- Cell Proliferation Inhibition : In vitro studies demonstrated that related compounds effectively inhibited cellular proliferation in various human tumor cell lines including HeLa and HCT116 .
Anti-inflammatory Effects
Emerging evidence suggests that pyrazolo[3,4-b]pyridines may possess anti-inflammatory properties:
- Mechanism of Action : These compounds potentially modulate inflammatory pathways via inhibition of specific enzymes or cytokines involved in inflammation processes.
Other Pharmacological Activities
Recent literature has also explored additional pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a potential role in treating infectious diseases.
- Neuroprotective Effects : Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of a closely related pyrazolo compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 5 µM.
- Anti-inflammatory Screening : Another study assessed the anti-inflammatory effects of a pyrazolo derivative in an animal model of arthritis, showing reduced swelling and pain markers compared to controls.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(3,6-Dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- Molecular Formula : C₁₅H₁₄F₃N₃O₂
- Molecular Weight : 365.31 g/mol
- CAS Registry Number : 937607-23-3
- Purity : ≥95% (as per standard synthesis protocols)
Structural Features :
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic core with:
- Dicyclopropyl substituents at positions 3 and 6, enhancing steric bulk and lipophilicity.
- Trifluoromethyl group at position 4, contributing to electron-withdrawing effects and metabolic stability.
- Acetic acid moiety at the N1 position, enabling salt formation or derivatization for enhanced solubility .
Key Properties :
- Lipophilicity : Predicted LogP ~3.2 (higher than analogs with smaller substituents due to cyclopropyl groups).
- Synthetic Accessibility : Requires multi-step synthesis, including cyclopropanation and Suzuki coupling .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison:
Structural and Physicochemical Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
